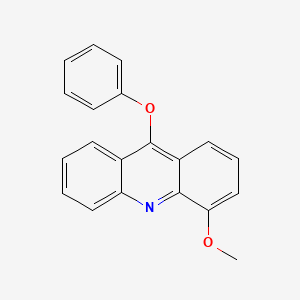
4-Methoxy-9-phenoxyacridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxy-9-phenoxyacridine is a compound belonging to the acridine family, characterized by its unique structure and diverse applications. Acridine derivatives are known for their broad range of pharmaceutical properties, including anti-inflammatory, anticancer, antimicrobial, and antiviral activities . The compound’s structure allows it to interact with various biomolecular targets, making it a subject of interest in scientific research.
Méthodes De Préparation
The synthesis of 4-Methoxy-9-phenoxyacridine typically involves the transformation of 9-chloroacridine. The process begins with the Ullmann condensation of 2-chlorobenzoic acid and aniline, followed by cyclization using phosphorus oxychloride (POCl3). The resulting 9-chloroacridine is then reacted with phenol to produce 9-phenoxyacridine. Finally, the methoxy group is introduced to obtain this compound .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
4-Methoxy-9-phenoxyacridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: The methoxy and phenoxy groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
4-Methoxy-9-phenoxyacridine has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other acridine derivatives.
Biology: Acts as a DNA intercalator, making it useful in studying DNA interactions and as a potential anticancer agent.
Medicine: Investigated for its antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the production of dyes and fluorescent materials for visualization of biomolecules
Mécanisme D'action
The primary mechanism of action of 4-Methoxy-9-phenoxyacridine involves DNA intercalation. The planar structure of the acridine ring allows it to insert between DNA base pairs, disrupting the helical structure and inhibiting processes such as transcription and replication. This intercalation can lead to the inhibition of topoisomerase and telomerase enzymes, which are crucial for cancer cell proliferation .
Comparaison Avec Des Composés Similaires
4-Methoxy-9-phenoxyacridine can be compared with other acridine derivatives such as:
Amsacrine (m-AMSA): Known for its anticancer properties and DNA intercalation ability.
Triazoloacridone (C-1305): Another potent anticancer agent with a similar mechanism of action.
N-(2-(dimethylamino)ethyl)acridine-4-carboxamide (DACA): Exhibits strong antitumor activity.
The uniqueness of this compound lies in its specific substituents, which can influence its biological activity and interactions with molecular targets.
Propriétés
Numéro CAS |
61078-22-6 |
|---|---|
Formule moléculaire |
C20H15NO2 |
Poids moléculaire |
301.3 g/mol |
Nom IUPAC |
4-methoxy-9-phenoxyacridine |
InChI |
InChI=1S/C20H15NO2/c1-22-18-13-7-11-16-19(18)21-17-12-6-5-10-15(17)20(16)23-14-8-3-2-4-9-14/h2-13H,1H3 |
Clé InChI |
TWHVKEZVMVQETR-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC2=C(C3=CC=CC=C3N=C21)OC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


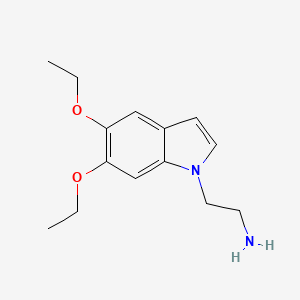
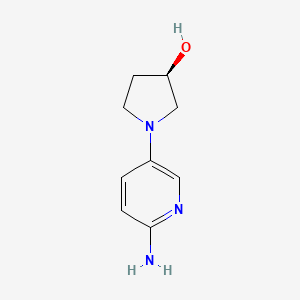
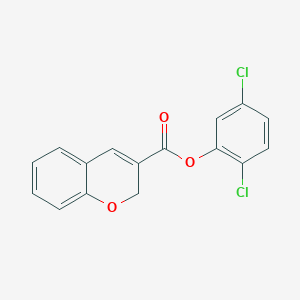
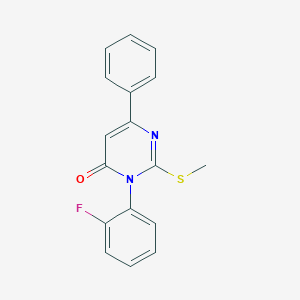
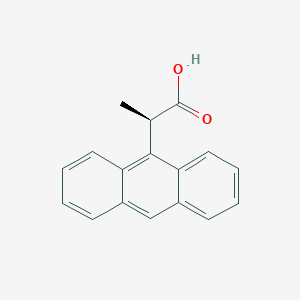
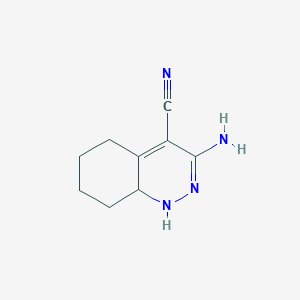
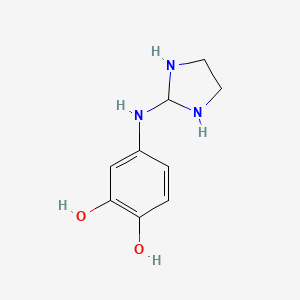
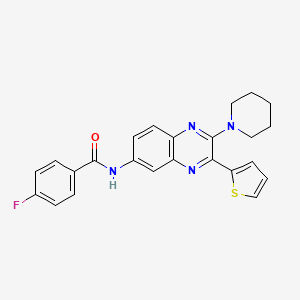
![4-Chloro-5-[(4-chlorophenyl)methoxy]-2-propylpyridazin-3(2H)-one](/img/structure/B12924094.png)
![3,5-Di([1,1'-biphenyl]-4-yl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B12924107.png)
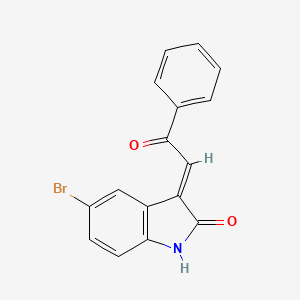
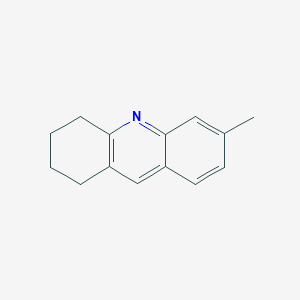
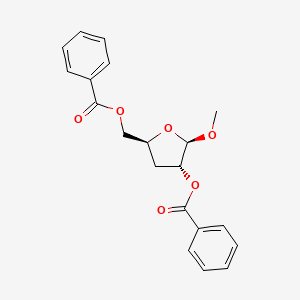
![3-Isoxazolecarboxamide, N-hydroxy-5-[[(4-methylphenyl)sulfinyl]methyl]-](/img/structure/B12924129.png)
